6-Bromo-2-methylquinoline-8-carboxylic acid
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Overview
Description
6-Bromo-2-methylquinoline-8-carboxylic acid is a quinoline derivative with a bromine atom at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methylquinoline-8-carboxylic acid typically involves the bromination of 2-methylquinoline followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the 6th position. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to meet green chemistry standards .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the bromine atom can yield 2-methylquinoline-8-carboxylic acid.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: 2-Methylquinoline-8-carboxylic acid or 2-methylquinoline-8-aldehyde.
Reduction: 2-Methylquinoline-8-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-methylquinoline-8-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
8-Bromo-2-methylquinoline: Similar structure but lacks the carboxylic acid group.
6-Bromo-4-hydroxyquinoline-3-carboxylic acid: Contains a hydroxyl group at the 4th position and a carboxylic acid group at the 3rd position.
7-Bromo-2-methylquinoline-3-carboxylic acid: Bromine atom at the 7th position and carboxylic acid group at the 3rd position.
Uniqueness: 6-Bromo-2-methylquinoline-8-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom at the 6th position and the carboxylic acid group at the 8th position allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in various research fields .
Biological Activity
6-Bromo-2-methylquinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, detailing its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the bromine atom at the 6-position and the carboxylic acid group at the 8-position enhance its chemical reactivity and biological activity.
Property | Details |
---|---|
Molecular Formula | C₉H₈BrN₁O₂ |
Molecular Weight | Approximately 266.09 g/mol |
Functional Groups | Bromine (Br), Carboxylic Acid (COOH) |
The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. The bromine atom and the carboxylic acid group are crucial for binding to targets such as enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate significant inhibition zones comparable to standard antibacterial agents.
Inhibition Zone Results
Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
---|---|---|
Pseudomonas aeruginosa | 22 | 24 |
Klebsiella pneumoniae | 25 | 27 |
These results suggest that the compound has potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
The anticancer properties of this compound have also been investigated, particularly its cytotoxic effects on various cancer cell lines. Studies show that it induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and interference with tubulin polymerization.
Cytotoxicity Data
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 (breast cancer) | 20.1 |
KB-V1 (cervical cancer) | 14 |
The low IC₅₀ values indicate potent cytotoxic effects, making it a candidate for further development as an anticancer drug .
Comparative Studies with Similar Compounds
This compound can be compared with other quinoline derivatives to highlight its unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methylquinoline | Lacks bromine and carboxylic acid functionalities | Basic quinoline structure |
8-Bromo-2-methylquinoline | Bromination at position 8 | Different biological activity |
6-Chloro-2-methylquinoline | Chlorine instead of bromine | Potentially different reactivity |
These comparisons underscore how variations in substituents influence both chemical behavior and biological activity, emphasizing the significance of the bromine atom in enhancing the compound's efficacy.
Case Studies
Several case studies have demonstrated the practical applications of this compound:
- Antimicrobial Testing : A study evaluated the compound against clinical isolates of Escherichia coli and found it effective in inhibiting growth, suggesting potential for use in treating urinary tract infections.
- Cancer Cell Line Studies : Another investigation focused on its effects on HeLa cells, revealing no toxicity at concentrations up to 200 µM while exhibiting significant anticancer activity.
Properties
IUPAC Name |
6-bromo-2-methylquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-2-3-7-4-8(12)5-9(11(14)15)10(7)13-6/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUQUNPDGSDYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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